![molecular formula C16H14N2OS B5816346 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol
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Overview
Description
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol is a heterocyclic compound that features a thiazole ring fused with a phenol group and a benzylamino substituent. Thiazole derivatives are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction using benzylamine.
Attachment of the Phenol Group: The phenol group can be attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated phenol
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure.
Phenol Derivatives: Compounds like hydroquinone and catechol share the phenol group.
Uniqueness
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol is unique due to its specific combination of a thiazole ring, phenol group, and benzylamino substituent. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-14-8-6-13(7-9-14)15-11-20-16(18-15)17-10-12-4-2-1-3-5-12/h1-9,11,19H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNSZSSBPPLPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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